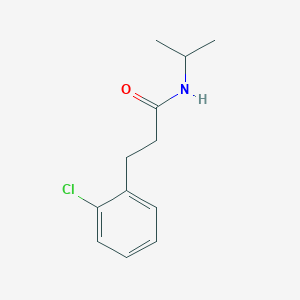
(3-Methylthiophen-2-yl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylthiophen-2-yl)-morpholin-4-ylmethanone is a synthetic compound that has been widely used in scientific research. It is a morpholine-based compound that has a thiophene ring attached to it. The compound has gained popularity due to its unique properties and diverse applications in the field of science.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)-morpholin-4-ylmethanone is not well understood. However, it is believed to act by inhibiting various enzymes and proteins in the body, which are involved in the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that (3-Methylthiophen-2-yl)-morpholin-4-ylmethanone has various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have anti-cancer properties, which make it a potential candidate for the development of anti-cancer drugs.
Advantages and Limitations for Lab Experiments
(3-Methylthiophen-2-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it a safer compound to work with in the lab. However, its limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for the use of (3-Methylthiophen-2-yl)-morpholin-4-ylmethanone in scientific research. One potential direction is the development of more potent anti-cancer agents based on the compound. Another potential direction is the development of anti-inflammatory drugs based on the compound. Additionally, the compound could be used in the development of anti-viral agents and other therapeutic compounds. Further research is needed to fully understand the potential of this compound in the field of science.
Synthesis Methods
The synthesis of (3-Methylthiophen-2-yl)-morpholin-4-ylmethanone involves the reaction of morpholine with 3-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
(3-Methylthiophen-2-yl)-morpholin-4-ylmethanone has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds that have pharmaceutical and biological applications. The compound has been used in the development of anti-cancer agents, anti-inflammatory drugs, and anti-viral agents.
properties
IUPAC Name |
(3-methylthiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-2-7-14-9(8)10(12)11-3-5-13-6-4-11/h2,7H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSARJYLGNPWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylthiophen-2-yl)-morpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)


![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
![(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7514892.png)


![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)
